2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid
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Overview
Description
2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid is a complex organic compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid involves multiple steps. One common approach is the reaction of 7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-ol with acetic anhydride to form the acetic ester derivative. This intermediate is then reacted with butanedioic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromen ring system and exhibit comparable biological activities.
Coumarin Derivatives: Structurally related to the chromen ring, these compounds also have significant biological and industrial applications.
Uniqueness
2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid is unique due to its specific substitution pattern and the presence of both chromen and butanedioic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19NO8 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H19NO8/c1-9-5-13(27-8-15(21)20-12(18(24)25)7-16(22)23)17-10-3-2-4-11(10)19(26)28-14(17)6-9/h5-6,12H,2-4,7-8H2,1H3,(H,20,21)(H,22,23)(H,24,25)/t12-/m0/s1 |
InChI Key |
KYVDABVJLWBRJP-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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